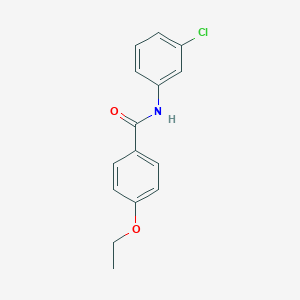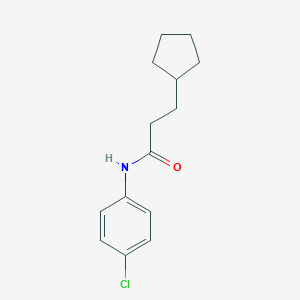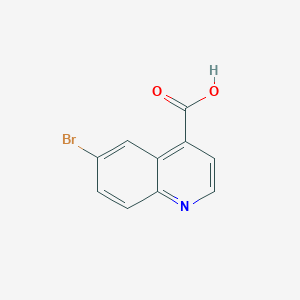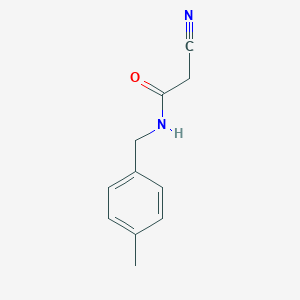
N-(3-chlorophenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-ethoxybenzamide, also known as Efaroxan, is a chemical compound that belongs to the class of benzamides. It was first synthesized in the 1980s and since then has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and endocrinology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension.
Mécanisme D'action
N-(3-chlorophenyl)-4-ethoxybenzamide acts as an alpha-2 adrenergic receptor antagonist, which means that it blocks the action of the neurotransmitter norepinephrine at these receptors. This leads to an increase in the release of other neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and anxiety.
Effets Biochimiques Et Physiologiques
N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension. In animal models, N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity, and to reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its well-defined chemical structure, high purity, and stability. However, N-(3-chlorophenyl)-4-ethoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-ethoxybenzamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of type 2 diabetes mellitus and hypertension. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-ethoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-ethoxybenzamide involves the reaction of 3-chloroaniline with 4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-ethoxybenzamide in its pure form.
Propriétés
Numéro CAS |
346692-88-4 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)-4-ethoxybenzamide |
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
IJHCZFAEEFQFRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)

![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)


![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)


![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
